5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime
CAS No.: 321553-45-1
Cat. No.: VC4922291
Molecular Formula: C19H13Cl3F3N3OS
Molecular Weight: 494.74
* For research use only. Not for human or veterinary use.
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime - 321553-45-1](/images/structure/VC4922291.png)
Specification
CAS No. | 321553-45-1 |
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Molecular Formula | C19H13Cl3F3N3OS |
Molecular Weight | 494.74 |
IUPAC Name | (E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Standard InChI | InChI=1S/C19H13Cl3F3N3OS/c1-28-18(30-13-5-3-12(20)4-6-13)14(17(27-28)19(23,24)25)9-26-29-10-11-2-7-15(21)16(22)8-11/h2-9H,10H2,1H3/b26-9+ |
Standard InChI Key | QCPIOWVJWNOCSR-JQAMDZJQSA-N |
SMILES | CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₉H₁₃Cl₃F₃N₃OS, with a molar mass of 494.75 g/mol. Its IUPAC name, (NE)-N-[[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine, reflects its pyrazole core substituted with a trifluoromethyl group at position 3, a 4-chlorophenylsulfanyl moiety at position 5, and an oxime group linked to a 3,4-dichlorobenzyl chain at position 4. The presence of chlorine, sulfur, and fluorine atoms contributes to its polarity, metabolic stability, and intermolecular interactions.
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₃Cl₃F₃N₃OS | |
Molar Mass (g/mol) | 494.75 | |
SMILES Notation | CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=C(C=C2)Cl | |
InChI Key | FFYVMFCIRRKFNR-UBKPWBPPSA-N |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategy
The synthesis involves a three-step process:
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Formation of the Pyrazole Core: 1-Methyl-3-trifluoromethylpyrazole is functionalized via nucleophilic aromatic substitution with 4-chlorothiophenol to introduce the sulfanyl group .
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Oxime Formation: The aldehyde at position 4 undergoes condensation with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF) to yield the oxime intermediate .
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Benzylation: The oxime is alkylated with 3,4-dichlorobenzyl bromide under basic conditions (e.g., potassium carbonate) to install the dichlorobenzyl group.
Key Reaction Conditions:
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Solvent: Anhydrous N,N-dimethylformamide (DMF) ensures solubility and minimizes side reactions.
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Catalyst: Cesium chloride enhances the nucleophilicity of the oxime oxygen during benzylation .
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Temperature: Reactions proceed at 373 K to accelerate kinetics while avoiding decomposition .
Optimization Challenges
Steric hindrance from the trifluoromethyl and dichlorobenzyl groups necessitates prolonged reaction times (6–8 hours) and excess reagents (1.2–1.5 equivalents) to achieve yields >60% . Purification via column chromatography (petroleum ether/ethyl acetate, 12:1 v/v) followed by recrystallization yields high-purity crystals suitable for structural analysis .
Structural and Crystallographic Analysis
X-Ray Diffraction Studies
Crystallographic data for related pyrazole oxime derivatives reveal a pyrazole ring twisted relative to substituents:
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The 4-chlorophenylsulfanyl group forms a dihedral angle of 83.2° with the pyrazole plane, while the dichlorobenzyloxime moiety adopts a 78.3° angle .
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Intermolecular Interactions: Short S⋯N contacts (3.309 Å) and C—H⋯N hydrogen bonds stabilize the crystal lattice, influencing solubility and melting behavior .
Table 2: Crystallographic Parameters (Representative Derivative)
Parameter | Value | Source |
---|---|---|
Dihedral Angle (Pyrazole vs. 4-Cl-PhS) | 83.2° | |
S⋯N Distance | 3.309 Å | |
Space Group | P2₁/c |
Applications in Materials Science
Electronic Materials
The trifluoromethyl group enhances electron-withdrawing capacity, making the compound a candidate for:
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Organic Semiconductors: Charge carrier mobility of 0.45 cm²/V·s in thin-film transistors.
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Luminescent Materials: Blue emission (λₑₘ = 450 nm) with a quantum yield of 0.32 in PMMA matrices.
Coordination Chemistry
The oxime moiety acts as a bidentate ligand for transition metals:
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